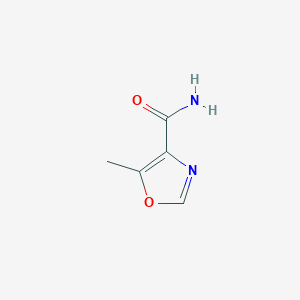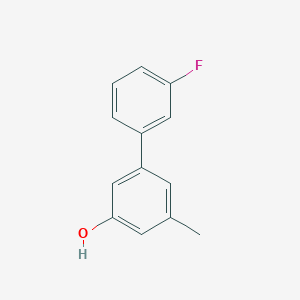
5-(3-Fluorophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-3-methylphenol, 95% (5-FP-3-MP) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C7H7FO. 5-FP-3-MP is a colorless, volatile liquid with a boiling point of 114-115°C and a melting point of 12-14°C. It is a weakly acidic compound with a pKa of 8.1. 5-FP-3-MP is widely used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)-3-methylphenol, 95% is not yet fully understood. However, it is known that the compound acts as a catalyst in a variety of chemical reactions. It is believed that the compound acts as a proton donor, donating protons to other molecules in the reaction. This helps to facilitate the reaction and increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-methylphenol, 95% are not yet fully understood. However, it is known that the compound is a weakly acidic compound with a pKa of 8.1. This suggests that the compound could have some effect on the pH of a solution, though the exact effect is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments include its low cost and its availability. The compound is widely available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation.
The main limitation of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments is its volatility. The compound is a volatile liquid, meaning that it can easily evaporate and be lost during the course of an experiment. Additionally, the compound is a weakly acidic compound, meaning that it can interact with other compounds in a solution and thus affect the outcome of an experiment.
Orientations Futures
The future directions for research on 5-(3-Fluorophenyl)-3-methylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of the compound and its use as a catalyst in a variety of reactions could provide useful insights. Additionally, further research into the stability of the compound and its potential toxicity could help to better understand its potential applications. Finally, research into the potential use of the compound in drug design and development could provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
5-(3-Fluorophenyl)-3-methylphenol, 95% is synthesized through the reaction of 3-methylphenol and 3-fluorobenzaldehyde in the presence of an acid catalyst like sulfuric acid. The reaction is carried out at a temperature of 80-100°C for 30 minutes. The reaction yields a colorless liquid with a purity of 95%.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. It is also used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and fragrances.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCMHHCIWDBONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628967 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-methylphenol | |
CAS RN |
1226518-57-5 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

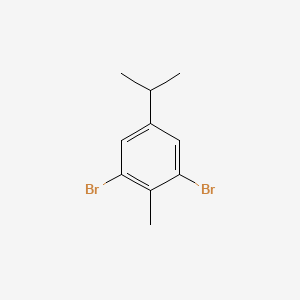
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)


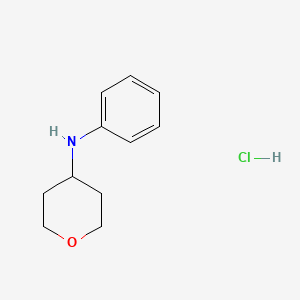

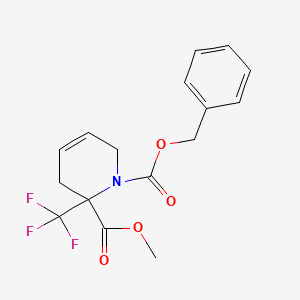
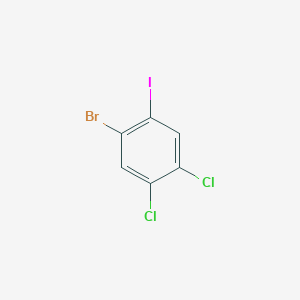

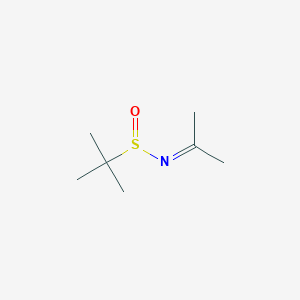
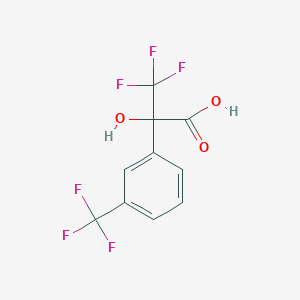
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

